molecular formula C18H20N4O2 B6984783 methyl 6-[[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]amino]pyridazine-3-carboxylate

methyl 6-[[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]amino]pyridazine-3-carboxylate

Cat. No.: B6984783
M. Wt: 324.4 g/mol
InChI Key: IUQLMBJGNAACKM-VMZNBEPHSA-N
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Description

Methyl 6-[[(1S,5R)-3-benzyl-3-azabicyclo[310]hexan-6-yl]amino]pyridazine-3-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]amino]pyridazine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azabicyclo[3.1.0]hexane ring system, followed by the introduction of the benzyl group and the pyridazine moiety. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]amino]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the bicyclic ring system or the pyridazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the bicyclic system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, methyl 6-[[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]amino]pyridazine-3-carboxylate is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of methyl 6-[[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]amino]pyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-[[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]amino]pyridazine-3-carboxylate
  • This compound derivatives
  • Other azabicyclo[3.1.0]hexane derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features. The presence of the azabicyclo[3.1.0]hexane ring system, the benzyl group, and the pyridazine moiety gives it distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 6-[[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]amino]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-24-18(23)15-7-8-16(21-20-15)19-17-13-10-22(11-14(13)17)9-12-5-3-2-4-6-12/h2-8,13-14,17H,9-11H2,1H3,(H,19,21)/t13-,14+,17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQLMBJGNAACKM-VMZNBEPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)NC2C3C2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN=C(C=C1)NC2[C@H]3[C@@H]2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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